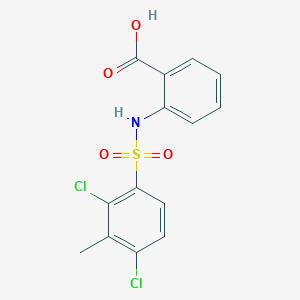

2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

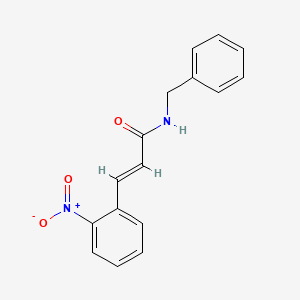

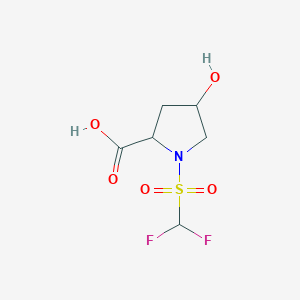

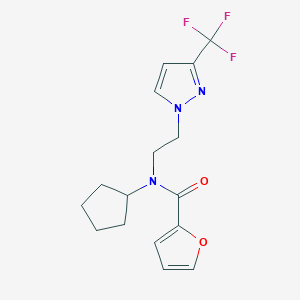

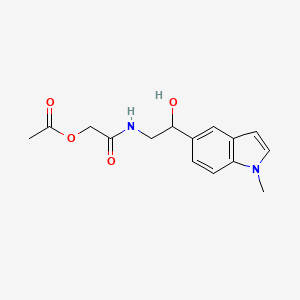

The synthesis of benzoic acid derivatives often involves reactions such as nitration, reduction, diazotisation, and chlorination . The order of these reactions can significantly influence the final product .Molecular Structure Analysis

The molecular structure of a compound greatly influences its physical and chemical properties. For instance, the presence of dichloro and sulfonamido groups in a benzoic acid derivative would likely affect its reactivity and solubility .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, are determined by its molecular structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid is involved in the synthesis of structurally unique organic compounds, including sterically hindered isomeric forms. A study by Rublova et al. (2017) detailed the synthesis of two new isomers through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, highlighting the importance of such molecules in the development of advanced organic materials with specific crystal and molecular-electronic structures. The research emphasized the role of hydrogen bonds in forming molecular crystals, demonstrating the compound's potential in designing materials with unique properties (Rublova et al., 2017).

Doping Agent in Polyaniline Synthesis

Benzoic acid derivatives, including 2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid, have been explored as doping agents in the synthesis of conductive polymers. Amarnath and Palaniappan (2005) reported on the use of benzoic acid and its derivatives as dopants for polyaniline, a conducting polymer, significantly affecting its electrical properties and thermal stability. This application is crucial for developing advanced electronic materials, sensors, and coatings, underscoring the versatility of such compounds in materials science (Amarnath & Palaniappan, 2005).

Environmental Treatment Applications

In environmental science, the derivative's structural analogs have been applied in studying the degradation of toxic substances. Ghoshdastidar and Tong (2013) utilized related compounds to investigate the breakdown of herbicides such as 2,4-D using membrane bioreactor (MBR) technology. This research illustrates the potential of such chemical structures in enhancing the efficiency of environmental remediation techniques, particularly in treating water contaminated with agricultural chemicals (Ghoshdastidar & Tong, 2013).

Catalysis and Chemical Transformations

The research into complexes and derivatives of benzoic acid sulfonamides, including those structurally related to 2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid, extends into catalysis. Hazra et al. (2015) discussed the synthesis of sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation, showcasing the compound's relevance in facilitating organic transformations with potential applications in synthetic chemistry and industrial processes (Hazra et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2,4-dichloro-3-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c1-8-10(15)6-7-12(13(8)16)22(20,21)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUGYFVTBQTTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(2Z)-6,8-dibromo-3-carbamoyl-2H-chromen-2-ylidene]amino}methyl)benzoic acid](/img/structure/B2800858.png)

![1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2800862.png)

![(2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2800863.png)

![N-(4-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2800866.png)

![2-[4-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2800869.png)

![4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline](/img/structure/B2800876.png)

![1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2800877.png)